molecular formula C11H14N2O2 B1612213 4-(3-Nitrophenyl)piperidine CAS No. 858850-25-6

4-(3-Nitrophenyl)piperidine

Cat. No. B1612213
M. Wt: 206.24 g/mol
InChI Key: BVZAGHYGQGJUPG-UHFFFAOYSA-N
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Description

“4-(3-Nitrophenyl)piperidine” is a chemical compound with the molecular formula C11H14N2O2 . It is a derivative of piperidine, a six-membered ring with one nitrogen atom .


Synthesis Analysis

The synthesis of “4-(3-Nitrophenyl)piperidine” can start from inexpensive 4-chloronitrobenzene and piperidine . An eight-step procedure has been developed for the intermediate . The process involves heating a mixture of p-nitrochlorobenzene, Na2CO3, and piperidine to reflux under nitrogen for 3 hours .


Molecular Structure Analysis

The molecular structure of “4-(3-Nitrophenyl)piperidine” consists of a piperidine ring attached to a nitrophenyl group . The molecular weight of the compound is 206.24 .


Chemical Reactions Analysis

Piperidines, including “4-(3-Nitrophenyl)piperidine”, are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

“4-(3-Nitrophenyl)piperidine” is a solid at room temperature . It has a boiling point of 92-94 degrees Celsius .

Scientific Research Applications

Enantiomeric Resolution and Simulation Studies

Research involving similar compounds to 4-(3-Nitrophenyl)piperidine, such as 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione, has focused on enantiomeric resolution and simulation studies. These studies are crucial for understanding the chiral recognition mechanisms, which are important in pharmaceuticals and chemical synthesis (Ali et al., 2016).

Ionic Liquid Influence on Chemical Reactions

The influence of ionic liquids on the reaction rates and mechanisms involving piperidine and related compounds has been explored. This research is significant for optimizing reactions in various solvents, which is essential for the development of efficient synthetic processes (Millán et al., 2013).

Piperidine Derivatives in Molecular Docking and Biological Screening

Piperidine derivatives have been studied extensively in molecular docking and biological screenings, exploring their potential in drug development and understanding their interaction with biological molecules. Such research is fundamental in the development of new pharmaceutical agents (Panicker et al., 2015).

Development of Nitroxyl Radicals

Piperidine and its derivatives have been instrumental in the development of nitroxyl radicals. These compounds have diverse applications, including antioxidants and contrast agents in medical imaging (Kinoshita et al., 2009).

Synthesis and Antimicrobial Activity

The synthesis and antimicrobial activity of piperidine derivatives are also a significant area of research. This includes the exploration of compounds like N-nitroso-2,6-diphenylpiperidin-4-one semicarbazone and its effectiveness against various microbial strains (Mubarak et al., 2015).

Anticancer Applications

Some piperidine derivatives have been synthesized and evaluated for their anticancer properties. This research contributes to the ongoing search for new and effective cancer treatments (Vinaya et al., 2011).

Reactivity in Dehydrogenations

The reactivity of nitrophenyl-substituted cyclic amines like piperidine in dehydrogenation processes has been investigated, shedding light on chemical reactions that are relevant to industrial and pharmaceutical chemistry (Möhrle & Mehrens, 1998).

Aspartic Protease Inhibition

The inhibition of aspartic proteases by piperidine derivatives has been characterized, contributing to the understanding of enzyme inhibition mechanisms relevant in diseases like malaria (Saify et al., 2011).

Safety And Hazards

The safety data sheet for a similar compound, piperine, indicates that it is harmful if swallowed . It is recommended to wash hands and any exposed skin thoroughly after handling and to avoid eating, drinking, or smoking when using this product .

Future Directions

Piperidines, including “4-(3-Nitrophenyl)piperidine”, are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on improving the synthesis process and exploring the potential pharmaceutical applications of “4-(3-Nitrophenyl)piperidine” and its derivatives .

properties

IUPAC Name

4-(3-nitrophenyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c14-13(15)11-3-1-2-10(8-11)9-4-6-12-7-5-9/h1-3,8-9,12H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVZAGHYGQGJUPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90614054
Record name 4-(3-Nitrophenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90614054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Nitrophenyl)piperidine

CAS RN

858850-25-6
Record name 4-(3-Nitrophenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90614054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Y Okuda, M Nagaoka, T Yamamoto - ChemCatChem, 2020 - Wiley Online Library
The synthesis of primary, secondary, and tertiary alcohols by the 1,2‐addition of arylboronic acids or boronates to carbonyl compounds, including unactivated ketones, using novel bulky …
DM Allwood, DC Blakemore, AD Brown… - The Journal of Organic …, 2014 - ACS Publications
The coupling of aromatic moieties with saturated heterocyclic partners is currently an area of significant interest for the pharmaceutical industry. Herein, we present a procedure for the …
Number of citations: 97 pubs.acs.org

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